Clozapine - 1333667-72-3

Clozapine

Catalog Number: EVT-7899492
CAS Number: 1333667-72-3
Molecular Formula: C18H19ClN4
Molecular Weight: 326.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Clozapine is a tricyclic dibenzodiazepine classified as an atypical antipsychotic. [, , , ] It plays a significant role in scientific research as a tool for investigating schizophrenia, its underlying mechanisms, and potential treatment strategies. [, , , ]

Future Directions
  • Precision Medicine: Investigating genetic and other biomarkers that predict individual responses to clozapine for personalized treatment strategies. [, ]
  • Optimizing Treatment: Developing strategies to mitigate the risks associated with clozapine therapy, including agranulocytosis and metabolic side effects. [, ]
  • Understanding Long-Term Effects: Further research is needed to fully characterize the long-term efficacy and safety of clozapine treatment in schizophrenia. [, ]
  • Exploring Novel Formulations: Investigating new drug delivery systems to improve clozapine's pharmacokinetic profile and potentially enhance its efficacy and tolerability. []
Source and Classification

Clozapine was first synthesized in the 1960s and is classified as a dibenzodiazepine derivative. It is marketed under various brand names, including Clozaril and FazaClo. The compound's chemical formula is C₁₈H₁₈ClN₃, and its structure includes a benzodiazepine core, which contributes to its pharmacological properties.

Synthesis Analysis

Methods and Technical Details

The synthesis of clozapine has evolved over the years, with several methods reported in literature. Notable approaches include:

Molecular Structure Analysis

Structure and Data

Clozapine's molecular structure features a dibenzodiazepine framework, characterized by:

  • Chemical Formula: C₁₈H₁₈ClN₃
  • Molecular Weight: Approximately 326.81 g/mol
  • Structural Characteristics: The compound consists of two benzene rings fused with a diazepine ring, along with a chlorine atom and a nitrogen atom contributing to its pharmacological activity.

The three-dimensional conformation of clozapine plays a crucial role in its interaction with various neurotransmitter receptors.

Chemical Reactions Analysis

Reactions and Technical Details

Clozapine undergoes several chemical reactions during its synthesis:

  1. Cyclodehydration Reaction: This step involves the formation of clozapine from N-(2-amino-4-chlorophenyl)anthranilic acid through cyclodehydration in the presence of phosphorus oxychloride .
  2. Reduction Reactions: Various synthetic routes include reduction steps to convert nitro groups to amines under controlled conditions, often utilizing catalytic systems for efficiency .
  3. Polymerization Studies: Research has also explored the development of molecularly imprinted polymers for selective extraction of clozapine from biological samples, demonstrating its chemical versatility .
Mechanism of Action

Process and Data

Clozapine exerts its antipsychotic effects primarily through:

  • Dopamine Receptor Antagonism: Clozapine primarily antagonizes dopamine D₂ receptors but has a lower affinity compared to typical antipsychotics.
  • Serotonin Receptor Modulation: It also acts on serotonin receptors (5-HT₂A and 5-HT₂C), contributing to its efficacy in managing symptoms of schizophrenia.
  • Other Neurotransmitter Systems: Clozapine interacts with adrenergic, histaminergic, and cholinergic systems, which may account for its unique therapeutic profile and side effect profile.

The multifaceted action on various receptors helps explain both the therapeutic effects and potential adverse effects associated with clozapine treatment.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Clozapine is typically presented as a white to pale yellow crystalline powder.
  • Solubility: It exhibits low solubility in water but is soluble in organic solvents such as ethanol and methanol.

Chemical Properties

  • Stability: Clozapine is stable under normal conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: The melting point ranges from 198°C to 200°C.

Analytical techniques such as differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) have been employed to characterize clozapine's physical state in formulations .

Applications

Scientific Uses

Clozapine's primary application is in psychiatry for managing treatment-resistant schizophrenia. Additionally, it has been studied for:

  • Research on Antipsychotic Mechanisms: Investigating its unique receptor profile aids in understanding psychopharmacology.
  • Development of Drug Delivery Systems: Novel formulations such as solid lipid nanoparticles have been developed to enhance bioavailability due to clozapine's poor oral absorption .
  • Molecularly Imprinted Polymers: These are being researched for their potential use in selective extraction methods for clinical analysis of clozapine levels in patients .
Historical Evolution & Theoretical Paradigms in Clozapine Research

Emergence of Atypical Antipsychotics: From Chlorpromazine to the Clozapine Hypothesis

The antipsychotic revolution began with chlorpromazine's serendipitous synthesis in 1950 at Rhône-Poulenc Laboratories. Derived from phenothiazine dye chemistry, chlorpromazine demonstrated profound calming effects without sedation—a property first observed by French military surgeon Henri Laborit during surgical shock prevention trials [8]. By 1952, psychiatrists Jean Delay and Pierre Deniker documented its specific anti-psychotic properties, establishing dopamine D2 receptor blockade as its primary mechanism. This discovery cemented the "dopamine hypothesis" of schizophrenia, where potent D2 antagonism became synonymous with antipsychotic efficacy [8] [4].

Clozapine's synthesis in 1959 by Wander Laboratories represented a pharmacological paradox. Initial animal studies revealed minimal catalepsy—a hallmark of typical antipsychotics—leading researchers to dismiss it as a "defective" neuroleptic. Unlike chlorpromazine, clozapine exhibited weak D2 affinity (Ki = 160 nM) combined with strong serotonergic (5-HT2A, Ki = 12 nM), adrenergic (α1, Ki = 7 nM), and muscarinic (M1, Ki = 18 nM) receptor interactions [1] [3]. This receptor profile contradicted prevailing dogma that extrapyramidal symptoms (EPS) were necessary for therapeutic efficacy. Clinical observations by Stille and Hippius in the 1970s demonstrated clozapine's antipsychotic effects without inducing EPS, challenging fundamental assumptions about neuroleptic action [1].

The drug's near-abandonment followed Finnish reports of agranulocytosis (1975), but treatment-resistant schizophrenia (TRS) remained an unmet challenge. Kane's landmark 1988 trial resurrected clozapine, proving superiority over chlorpromazine: 30% of TRS patients responded to clozapine versus 4% to chlorpromazine (p<0.001) [1] [2]. This efficacy redefined antipsychotic classification, introducing the "atypical" category characterized by:

  • Reduced EPS liability
  • Broader receptor engagement beyond D2
  • Efficacy in TRS populations

Subsequent meta-analyses confirmed clozapine's unique position. Leucht et al.'s network analysis (2013) ranked it superior to 14 other antipsychotics (SMD = -0.49 to -0.84 vs. risperidone/olanzapine), establishing it as the only agent with statistically separable efficacy [2] [6].

Table 1: Evolution of Key Antipsychotics and Receptor Binding Profiles

CompoundYear IntroducedPrimary Receptor TargetsTherapeutic Innovation
Chlorpromazine1952High D2, α1, H1First D2 antagonist; established dopamine hypothesis
Haloperidol1958Very high D2High-potency typical antipsychotic
Clozapine1972 (1989 in US)Moderate D2/D4, high 5-HT2A/M1/α1/H1First atypical; efficacy in TRS without EPS
Risperidone1993High D2/5-HT2ABalanced D2/5-HT2A antagonism
Olanzapine1996Moderate D2, high 5-HT2A/M1/H1Clozapine-like profile without hematological risk

Revisiting the Dopamine-Serotonin Receptor Antagonism Model: Critiques & Extensions

Meltzer's dopamine-serotonin hypothesis (1989) proposed that clozapine's clinical advantages stemmed from its balanced 5-HT2A/D2 receptor blockade. PET studies revealed clozapine occupied 40-60% of striatal D2 receptors versus >80% by haloperidol, explaining its low EPS risk. Concurrently, its 85-90% 5-HT2A occupancy modulated cortical dopamine release, potentially improving negative/cognitive symptoms [3] [5]. This model underpinned second-generation antipsychotic development (e.g., risperidone, olanzapine), yet none matched clozapine's TRS efficacy, exposing the hypothesis' limitations.

Three key critiques emerged:

  • Fast-off-D2 Theory: Kapur and Seeman (2000) demonstrated clozapine's rapid dissociation from D2 receptors (t½ < 1 min vs. haloperidol's >30 min). This transient blockade permitted physiological dopamine transmission, potentially preserving cognition and motor function while maintaining antipsychotic effects [6] [8].
  • Noradrenergic Integration: Clozapine's potent α2-adrenoceptor antagonism (Ki = 6 nM) increases prefrontal norepinephrine release. Animal models show this enhances cortical dopamine function, correlating with improved executive function in TRS patients [1] [10].
  • D4 Receptor Specificity: Unlike other antipsychotics, clozapine shows high D4 affinity (Ki = 25 nM). D4 receptors localize to GABAergic interneurons in the prefrontal cortex; their modulation may regulate cortical hyperactivity in schizophrenia. However, selective D4 antagonists failed in clinical trials, reducing this mechanism's plausibility [3] [7].

Modern extensions to the model incorporate spatial receptor occupancy patterns. Clozapine preferentially targets extrastriatal D2/D3 receptors in limbic regions (occupancy: hippocampus 75% vs. striatum 45%), potentially explaining its unique impact on emotional processing in TRS [6] [7]. Additionally, its 5-HT1A partial agonism enhances mesocortical dopamine release—an effect absent in risperidone and linked to clozapine's pro-cognitive and antidepressant properties [5] [10].

Table 2: Key Receptor Interactions and Functional Consequences

ReceptorClozapine Ki (nM)Functional EffectTherapeutic Implication
D2160Transient antagonismReduced EPS; permits physiological dopamine transmission
D425AntagonismCortical modulation (disputed)
5-HT2A12AntagonismEnhances prefrontal DA/NE release; improves cognition
5-HT1A120Partial agonismAnxiolytic; pro-cognitive effects
α17AntagonismOrthostatic hypotension; sedative effects
α26AntagonismEnhances prefrontal NE/DA release
M118AntagonismContributes to anticholinergic side effects

The Clozapine Enigma: Reconciling Clinical Efficacy With Polypharmacologic Complexity

Clozapine's polypharmacology extends beyond monoaminergic systems, engaging novel pathways implicated in TRS pathophysiology:

Glutamatergic DysregulationTRS patients exhibit reduced cerebrospinal glutamate and aberrant NMDA receptor subunit expression. Clozapine—but not haloperidol—upregulates AMPA receptor trafficking via 5-HT1A-dependent mechanisms, restoring excitatory/inhibitory balance in the prefrontal cortex. MRS studies confirm clozapine normalizes glutamine/glutamate ratios in the anterior cingulate cortex (ACC) of TRS responders (r=0.72, p<0.01) [7] [10]. This effect correlates with improved negative symptom scores, suggesting a unique glutamatergic mechanism distinct from direct NMDA modulators like ketamine.

Immune ModulationClozapine reduces pro-inflammatory cytokines (IL-6, TNF-α) in TRS patients with elevated baseline inflammation. Its metabolite N-desmethylclozapine activates microglial G protein-coupled receptors, suppressing NLRP3 inflammasome activity. In a subgroup of TRS patients with genetic immune dysregulation (e.g., complement C4A alleles), this immunomodulation associates with 30–40% greater clinical improvement compared to non-immune responders [1] [7].

Muscarinic MechanismsClozapine exhibits high M1/M4 affinity, while its active metabolite N-desmethylclozapine acts as an M1 full agonist. TRS patients show reduced M1/M4 receptor density in the hippocampus and dorsolateral prefrontal cortex. Clozapine's muscarinic actions may restore cholinergic-gluamatergic integration, explaining its superiority over olanzapine (M1/M3 antagonist only) in TRS. Xanomeline (M1/M4 agonist) replicates clozapine's cognitive benefits in animal models, supporting this pathway's centrality [3] [10].

Dopamine Supersensitivity ResolutionLong-term antipsychotic treatment upregulates D2 receptors, creating a dopamine-supersensitive state in some TRS patients. Clozapine's low D2 occupancy (40–60%) enables gradual normalization of receptor density. PET studies show D2 binding potential declines 15–20% over 6 months of clozapine treatment, coinciding with delayed therapeutic response in supersensitive patients [9] [10].

Table 3: Augmentation Strategies Targeting Clozapine's Polypharmacology

Augmentation ApproachRationaleClinical Evidence
Amisulpride (200–400 mg/day)Enhances D2/D3 blockade in limbic regions55% response rate in meta-analysis vs. 30% placebo
Electroconvulsive Therapy (ECT)Modulates D1/glutamate systems downstream of clozapine78% response in clozapine-resistant catatonia
N-Acetylcysteine (NAC)Restores glutathione; mitigates oxidative stressPANSS reduction -8.7 points vs. placebo (p=0.02)
MinocyclineSynergistic microglial inhibitionNegative symptom improvement SMD=-0.45
LamotrigineModulates glutamate release via Na+ channel blockadeConflicting efficacy; subgroup benefit in high-inflammation TRS

Properties

CAS Number

1333667-72-3

Product Name

Clozapine

IUPAC Name

3-chloro-6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepine

Molecular Formula

C18H19ClN4

Molecular Weight

326.8 g/mol

InChI

InChI=1S/C18H19ClN4/c1-22-8-10-23(11-9-22)18-14-4-2-3-5-15(14)20-16-7-6-13(19)12-17(16)21-18/h2-7,12,20H,8-11H2,1H3

InChI Key

QZUDBNBUXVUHMW-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42

Solubility

Solubility wt/wt at 25 °C: water <0.01
Solubility wt/wt at 25 °C: Acetone >5; acetonitrile 1.9; chloroform >20; ethhyl acetate >5; absolute ethanol 4.0
1.86e-01 g/L

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.